molecular formula C10H21N3O4S B13877274 tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate

tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate

Cat. No.: B13877274
M. Wt: 279.36 g/mol
InChI Key: XOAALXNCJCSQLI-UHFFFAOYSA-N
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Description

tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperazine ring, and a sulfonylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate typically involves multiple steps. One common method includes the reaction of tert-butyl chloroformate with 4-methylpiperazine to form the intermediate tert-butyl N-(4-methylpiperazin-1-yl)carbamate. This intermediate is then reacted with a sulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological molecules makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate involves its interaction with specific molecular targets. The piperazine ring and sulfonylcarbamate moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(4-methylpiperazin-1-yl)carbamate
  • tert-butyl N-(4-methylpiperazin-1-yl)sulfonamide
  • tert-butyl N-(4-methylpiperazin-1-yl)urea

Uniqueness

tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate is unique due to its combination of a tert-butyl group, piperazine ring, and sulfonylcarbamate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

IUPAC Name

tert-butyl N-(4-methylpiperazin-1-yl)sulfonylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O4S/c1-10(2,3)17-9(14)11-18(15,16)13-7-5-12(4)6-8-13/h5-8H2,1-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAALXNCJCSQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)N1CCN(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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